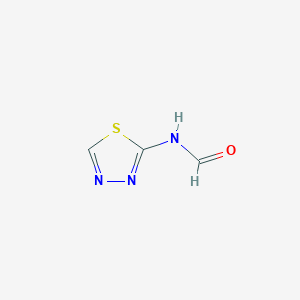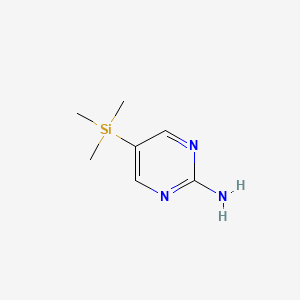
5-(Trimethylsilyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trimethylsilyl)pyrimidin-2-amine is a chemical compound with the molecular formula C7H13N3Si. This compound is part of the pyrimidine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of the trimethylsilyl group in its structure makes it unique and provides it with specific chemical properties that are valuable in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trimethylsilyl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with trimethylsilyl reagents. One common method is the reaction of 2-aminopyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trimethylsilyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as N-chlorosuccinimide (NCS) and bases like sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silyl-protected pyrimidine derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced pyrimidine compounds.
Applications De Recherche Scientifique
5-(Trimethylsilyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(Trimethylsilyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine: Lacks the trimethylsilyl group, making it less lipophilic and potentially less effective in certain applications.
5-Bromo-2-aminopyrimidine: Contains a bromine atom instead of the trimethylsilyl group, leading to different reactivity and biological properties.
5-Methyl-2-aminopyrimidine: The presence of a methyl group instead of the trimethylsilyl group results in different chemical and biological characteristics.
Uniqueness
The presence of the trimethylsilyl group in 5-(Trimethylsilyl)pyrimidin-2-amine makes it unique compared to other similar compounds. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for various scientific research applications.
Propriétés
Formule moléculaire |
C7H13N3Si |
|---|---|
Poids moléculaire |
167.28 g/mol |
Nom IUPAC |
5-trimethylsilylpyrimidin-2-amine |
InChI |
InChI=1S/C7H13N3Si/c1-11(2,3)6-4-9-7(8)10-5-6/h4-5H,1-3H3,(H2,8,9,10) |
Clé InChI |
OGDYLAABNJRHLF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CN=C(N=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



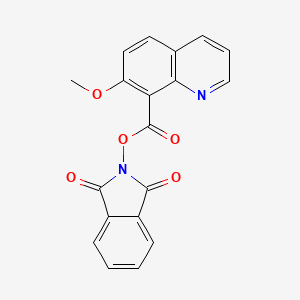
![tert-butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate](/img/structure/B13567473.png)
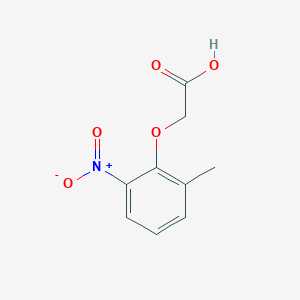

![2-{1-[(tert-butoxy)carbonyl]-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]azetidin-3-yl}acetic acid](/img/structure/B13567490.png)
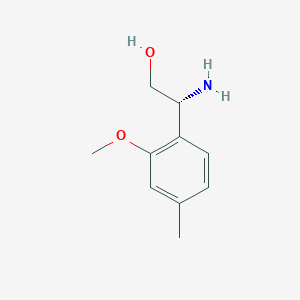
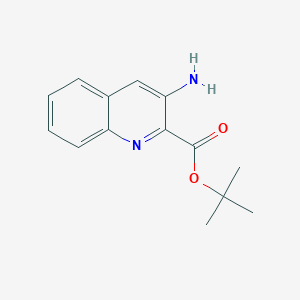
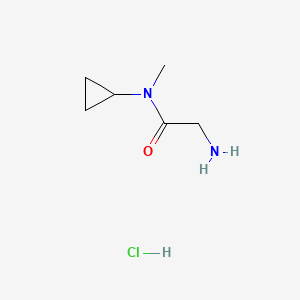

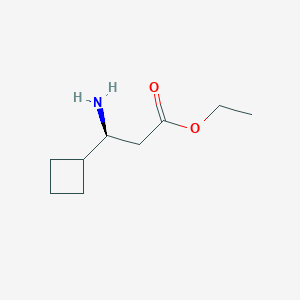

![4-(5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567529.png)
